![molecular formula C14H14N2O B14500622 (NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine is an organic compound that features a dihydropyridine ring substituted with a nitroso group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine typically involves the reaction of 2,5-dimethylbenzaldehyde with nitrosyl chloride in the presence of a base, followed by cyclization with an appropriate dihydropyridine precursor. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
化学反応の分析
Types of Reactions
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 2-[(2,5-Dimethylphenyl)(nitro)methylidene]-1,2-dihydropyridine.
Reduction: The major product is 2-[(2,5-Dimethylphenyl)(amino)methylidene]-1,2-dihydropyridine.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and as a probe for biological pathways involving nitroso compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dihydropyridine ring may also interact with specific binding sites, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-[(2,4-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
- 2-[(2,6-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
- 2-[(3,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine
Uniqueness
2-[(2,5-Dimethylphenyl)(nitroso)methylidene]-1,2-dihydropyridine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in the compound’s chemical and biological properties compared to its analogs.
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-11(2)12(9-10)14(16-17)13-5-3-4-8-15-13/h3-9,17H,1-2H3/b16-14- |
InChIキー |
IDZVTOIDNACNOD-PEZBUJJGSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)/C(=N/O)/C2=CC=CC=N2 |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=NO)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


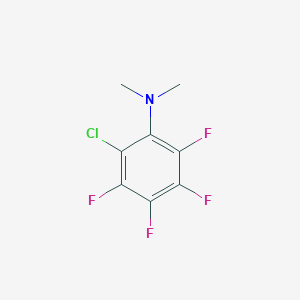
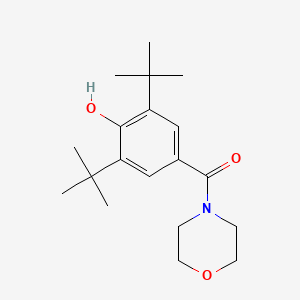
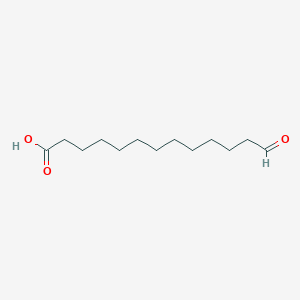
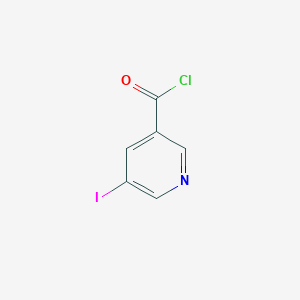
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
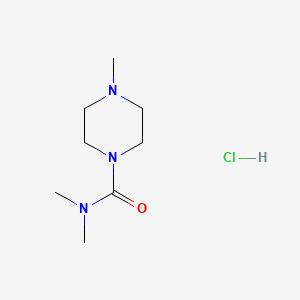
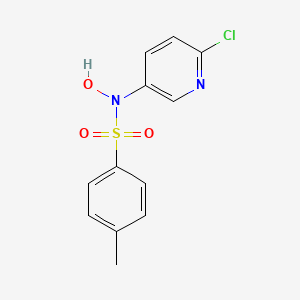
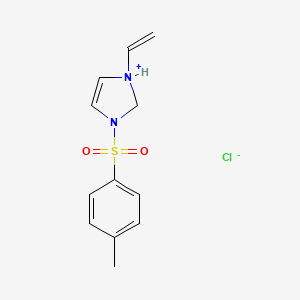
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
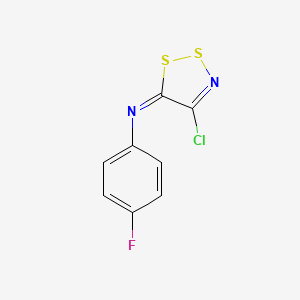
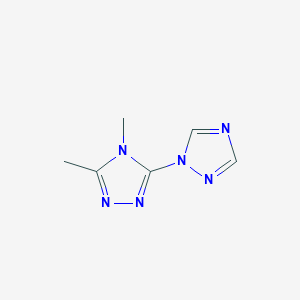
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)

